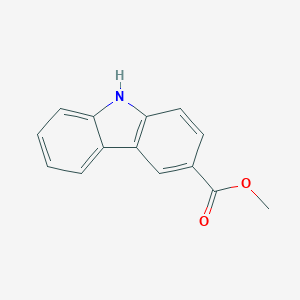

Methyl Carbazole-3-Carboxylate

Description

Methyl 3-carbazolecarboxylate has been reported in Micromelum integerrimum, Glycosmis pentaphylla, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl 9H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXXHWWSVRIDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306696 | |

| Record name | Methyl carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 3-carbazolecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97931-41-4 | |

| Record name | Methyl carbazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97931-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl carbazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-carbazolecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 177 °C | |

| Record name | Methyl 3-carbazolecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Methyl Carbazole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes to methyl carbazole-3-carboxylate, a significant heterocyclic compound found in natural products and utilized as a building block in medicinal chemistry and materials science. The document details established synthetic protocols, presents quantitative data for key reactions, and illustrates reaction mechanisms.

Modern Synthetic Approach: Suzuki Coupling and Cadogan Reductive Cyclization

A prevalent and efficient method for synthesizing substituted carbazoles, including methyl carbazole-3-carboxylate, involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a Cadogan reductive cyclization.[1][2] This approach offers good regiocontrol and tolerance for various functional groups.[2] The general strategy starts with commercially available reagents to construct a 2-nitrobiphenyl (B167123) intermediate, which is then cyclized to form the carbazole (B46965) core.

Experimental Protocols

Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-[1][2][3]dioxaborolan-2-yl)-benzoic acid methyl ester

-

To a stirred solution of 3-bromobenzoic acid methyl ester (10 g, 46.5 mmol) in 1,4-dioxane (B91453) (60 mL) under a nitrogen atmosphere, bis(pinacolato)diboron (B136004) (17.68 g, 69.76 mmol), PdCl2(PPh3)2 (1.6 g, 2.32 mmol), and potassium acetate (B1210297) (9.12 g, 93.02 mmol) are added at room temperature.

-

The reaction mixture is heated to 90°C and stirred for 5 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (100 mL).

-

The diluted mixture is filtered through a celite pad, and the filtrate is concentrated to yield the product.[1][2]

Step 2: Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

-

The crude 3-(4,4,5,5-Tetramethyl-[1][2][3]dioxaborolan-2-yl)-benzoic acid methyl ester from the previous step is coupled with 2-bromonitrobenzene.

-

The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a suitable solvent like toluene.

-

The mixture is heated at reflux to drive the Suzuki-Miyaura cross-coupling reaction to completion.[1]

Step 3: Synthesis of Methyl 9H-carbazole-3-carboxylate via Cadogan Reductive Cyclization

-

The 2'-Nitro-biphenyl-3-carboxylic acid methyl ester intermediate is subjected to reductive cyclization using a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh3) or triethyl phosphite (B83602) (P(OEt)3).

-

The reaction is typically carried out in a high-boiling solvent and heated to effect the cyclization. The nitro group is deoxygenated, leading to the formation of a nitrene or a related intermediate that inserts into a C-H bond of the adjacent aromatic ring to form the carbazole.[1][4]

Quantitative Data

| Step | Product | Catalyst/Reagent | Solvent | Temp. | Time | Yield (%) | Reference |

| 1 | 3-(4,4,5,5-Tetramethyl-[1][2][3]dioxaborolan-2-yl)-benzoic acid methyl ester | PdCl2(PPh3)2 | 1,4-Dioxane | 90°C | 5 h | 82 | [1] |

| 2 | 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Pd(PPh3)4 | Toluene | Reflux | - | 85 | [1] |

| 3 | Methyl 9H-carbazole-3-carboxylate | PPh3 or P(OEt)3 | - | Heat | - | - | [1][4] |

| Overall | Methyl 9H-carbazole-3-carboxylate | ~65 | [1][5] |

Synthesis and Mechanism Workflow

Caption: Suzuki-Cadogan pathway to Methyl Carbazole-3-Carboxylate.

Alternative Synthetic Strategies

While the Suzuki-Cadogan route is well-documented, other classical and modern methods for carbazole synthesis are noteworthy and could be adapted for the synthesis of methyl carbazole-3-carboxylate.

Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a classical method for preparing carbazoles.[6] It typically involves the diazotization of an N-aryl-2-aminobenzene derivative, which then cyclizes upon heating, often with the loss of nitrogen gas. A plausible route to methyl carbazole-3-carboxylate would start from methyl 3-amino-2-phenylbenzoate.

General Reaction Mechanism:

-

Diazotization: The primary amine of the 2-aminobiphenyl (B1664054) derivative is treated with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt.

-

Triazole Formation: The diazonium salt undergoes intramolecular cyclization to form a benzotriazole (B28993) intermediate.

-

Nitrogen Extrusion and Cyclization: Upon heating, the benzotriazole loses a molecule of nitrogen (N2) to generate a reactive intermediate (a diradical or carbene), which then undergoes intramolecular C-H insertion to form the carbazole ring.[6]

Caption: General mechanism of the Graebe-Ullmann synthesis.

Palladium-Catalyzed Intramolecular C-H Amination/Arylation

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H activation and functionalization reactions. These methods offer a direct and atom-economical way to form C-N bonds. A potential route to methyl carbazole-3-carboxylate could involve the intramolecular C-H amination of a suitably substituted diarylamine. For example, methyl 3-(phenylamino)benzoate could be cyclized using a palladium catalyst and an oxidant. This strategy avoids the need for pre-functionalized starting materials like 2-halobiphenyls. Several palladium-catalyzed methods have been developed for the synthesis of the carbazole core.[7][8][9]

Borsche-Drechsel and Fischer Indole (B1671886) Synthesis

The Borsche-Drechsel cyclization and the related Fischer indole synthesis are powerful methods for constructing tetrahydrocarbazoles and indoles, respectively.[1][3][10] The Borsche-Drechsel method involves the acid-catalyzed cyclization of an arylhydrazone of cyclohexanone (B45756), followed by oxidation to the aromatic carbazole.[1] To synthesize methyl carbazole-3-carboxylate via this route, one would need to start with methyl 4-hydrazinylbenzoate and a suitably functionalized cyclohexanone derivative, which can be complex. The subsequent aromatization of the tetrahydrocarbazole intermediate would also be required. Due to the starting material requirements, these methods may be less direct for this specific target compared to the Suzuki-Cadogan approach.

Conclusion

The synthesis of methyl carbazole-3-carboxylate is most efficiently achieved through a modern two-step sequence involving a Suzuki-Miyaura coupling and a Cadogan reductive cyclization, a method for which detailed experimental protocols and good overall yields have been reported. Alternative strategies, including the classical Graebe-Ullmann synthesis and modern palladium-catalyzed C-H amination, offer other potential avenues for its synthesis. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide provides the necessary foundational information for researchers to select and implement a suitable synthesis for this valuable carbazole derivative.

References

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]

- 7. Carbazole synthesis [organic-chemistry.org]

- 8. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed direct synthesis of carbazoles via one-pot N-arylation and oxidative biaryl coupling: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl Carbazole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Carbazole-3-Carboxylate, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The information is presented to facilitate compound identification, characterization, and further research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl Carbazole-3-Carboxylate. This information has been compiled from various sources and represents typical characterization data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl Carbazole-3-Carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.73 | s | - | 1H | H-4 |

| 8.16 | d | 7.8 | 1H | H-5 |

| 8.12 | d | 8.4 | 1H | H-2 |

| 7.54 | d | 8.1 | 1H | H-8 |

| 7.47 | t | 7.7 | 1H | H-6 |

| 7.30 | t | 7.5 | 1H | H-7 |

| 3.97 | s | - | 3H | -OCH₃ |

| N-H signal not always observed | - | - | 1H | N-H |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Methyl Carbazole-3-Carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O |

| 141.5 | C-4a |

| 139.8 | C-4b |

| 128.7 | C-4 |

| 126.8 | C-8a |

| 123.0 | C-3 |

| 122.5 | C-5a |

| 120.8 | C-6 |

| 120.5 | C-2 |

| 111.3 | C-8 |

| 110.8 | C-1 |

| 52.1 | -OCH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for Methyl Carbazole-3-Carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3410 | Strong, Broad | N-H Stretch |

| 1695 | Strong | C=O Stretch (Ester) |

| 1600, 1450 | Medium-Strong | C=C Aromatic Stretch |

| 1240 | Strong | C-O Stretch (Ester) |

| 750 | Strong | C-H Bending (Ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl Carbazole-3-Carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 225.07 | 100 | [M]⁺ (Molecular Ion) |

| 194.06 | 85 | [M - OCH₃]⁺ |

| 166.06 | 60 | [M - COOCH₃]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide are typically obtained using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively.

-

Sample Preparation: Approximately 5-10 mg of the Methyl Carbazole-3-Carboxylate sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Processing: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The splitting patterns (s = singlet, d = doublet, t = triplet) and coupling constants (J) in Hertz (Hz) are determined from the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are typically recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid Methyl Carbazole-3-Carboxylate sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The positions of the major absorption bands are identified and correlated with specific functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: A dilute solution of Methyl Carbazole-3-Carboxylate is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion [M]⁺, and its mass is used to confirm the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Methyl Carbazole-3-Carboxylate.

Caption: General workflow for the spectroscopic analysis of an organic compound.

This guide serves as a foundational resource for professionals working with Methyl Carbazole-3-Carboxylate. The provided data and protocols are intended to support the efficient and accurate characterization of this compound in a research and development setting.

In-Depth Technical Guide: Isolation of Methyl Carbazole-3-Carboxylate from Clausena lansium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Methyl Carbazole-3-Carboxylate, a carbazole (B46965) alkaloid sourced from the plant Clausena lansium (Wampee). This document details the experimental protocols for extraction and purification, presents spectroscopic and cytotoxic data, and explores the potential therapeutic relevance of this natural compound.

Introduction

Clausena lansium (Lour.) Skeels, a fruit-bearing tree in the Rutaceae family, is widely distributed in Southern China and Southeast Asia. Various parts of the plant have been used in traditional medicine to treat a range of ailments, including cough, asthma, and gastrointestinal diseases. Phytochemical investigations have revealed that Clausena lansium is a rich source of bioactive carbazole alkaloids, which have demonstrated diverse pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and cytotoxic effects.

Methyl Carbazole-3-Carboxylate is a specific carbazole alkaloid that has been isolated from the peels and stems of Clausena lansium. Its cytotoxic properties against certain cancer cell lines suggest its potential as a lead compound in drug discovery and development. This guide aims to provide researchers with the necessary technical information to isolate, identify, and further investigate this promising natural product.

Experimental Protocols

The following sections outline the detailed methodologies for the isolation and characterization of Methyl Carbazole-3-Carboxylate from Clausena lansium.

Plant Material Collection and Preparation

Fresh peels or stems of Clausena lansium should be collected and authenticated by a plant taxonomist. The plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

A general protocol for the extraction of carbazole alkaloids from Clausena lansium involves the following steps:

-

Maceration/Reflux: The powdered plant material is extracted exhaustively with 95% methanol (B129727) or 70% ethanol (B145695) at room temperature or under reflux. The extraction is typically repeated three times to ensure maximum recovery of the compounds.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The carbazole alkaloids are typically enriched in the ethyl acetate fraction.

Isolation and Purification of Methyl Carbazole-3-Carboxylate

The ethyl acetate fraction is subjected to chromatographic techniques for the isolation of individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column (100-200 mesh). The column is then eluted with a gradient of petroleum ether-acetone or hexane-ethyl acetate, starting from a low polarity and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are combined.

-

Further Purification: The fractions containing Methyl Carbazole-3-Carboxylate are further purified by repeated column chromatography or by using other techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Data Presentation

This section summarizes the key quantitative data for Methyl Carbazole-3-Carboxylate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Appearance | To be determined upon isolation |

| CAS Number | 97931-41-4 |

Spectroscopic Data

The structural elucidation of Methyl Carbazole-3-Carboxylate is confirmed through various spectroscopic methods.

Table 1: Spectroscopic Data for Methyl 9H-carbazole-3-carboxylate

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.31 (d, J = 1.9 Hz, 1H), 7.78 (dd, J = 8.4, 1.9 Hz, 1H), 6.68 (d, J = 8.4 Hz, 1H), 4.65 (s, 2H), 3.84 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 165.8, 150.7, 141.0, 131.1, 121.1, 113.1, 82.1, 51.9 |

| Mass Spectrometry (ESI-MS) | m/z: 226 [M+H]⁺ |

Note: The provided NMR data is from a synthetic source and serves as a reference for the characterization of the natural product.

Biological Activity: Cytotoxicity

Methyl Carbazole-3-Carboxylate has demonstrated cytotoxic activity against human cancer cell lines.

Table 2: Cytotoxicity of Methyl Carbazole-3-Carboxylate

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| H1299 | Non-small cell lung carcinoma | 6.19 - 26.84 |

| SMMC-7721 | Hepatocellular carcinoma | 6.19 - 26.84 |

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Methyl Carbazole-3-Carboxylate.

Potential Biosynthetic Relationship

The biosynthesis of carbazole alkaloids in plants is a complex process. The following diagram illustrates a simplified potential relationship in the biosynthesis of carbazole alkaloids, starting from a common precursor.

Discussion and Future Perspectives

The isolation of Methyl Carbazole-3-Carboxylate from Clausena lansium provides a valuable natural product with demonstrated cytotoxic activity. The detailed protocols provided in this guide will facilitate its further investigation by researchers in the fields of natural product chemistry and drug discovery.

The cytotoxic data warrants further studies to elucidate the mechanism of action. Investigating the specific signaling pathways affected by Methyl Carbazole-3-Carboxylate is a crucial next step. While the general class of carbazole alkaloids has been shown to interact with various cellular targets, the specific molecular interactions of this compound remain to be explored. Future research could focus on its effects on key cellular processes such as apoptosis, cell cycle regulation, and angiogenesis in relevant cancer cell models.

Furthermore, structure-activity relationship (SAR) studies could be initiated by synthesizing analogs of Methyl Carbazole-3-Carboxylate to optimize its cytotoxic potency and selectivity. The development of more efficient and scalable isolation or synthetic methods would also be beneficial for producing sufficient quantities for advanced preclinical studies.

References

Crystal Structure of Methyl Carbazole-3-Carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of methyl carbazole-3-carboxylate, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited public availability of the crystallographic data for the parent compound, this paper presents a comprehensive analysis of the closely related derivative, Methyl 6-propyl-9H-carbazole-3-carboxylate . The structural data and experimental protocols detailed herein offer valuable insights for researchers engaged in the study and utilization of carbazole (B46965) derivatives.

Crystallographic Data Summary

The crystal structure of Methyl 6-propyl-9H-carbazole-3-carboxylate was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1. This data provides the fundamental parameters of the crystal lattice and the quality of the structural model.

Table 1: Crystal Data and Structure Refinement for Methyl 6-propyl-9H-carbazole-3-carboxylate

| Parameter | Value |

| Empirical Formula | C₁₇H₁₇NO₂ |

| Formula Weight | 267.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.676(2) Å |

| b | 10.569(2) Å |

| c | 13.756(3) Å |

| α | 90° |

| β | 96.48(3)° |

| γ | 90° |

| Volume | 1686.7(6) ų |

| Z | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 298(2) K |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| R-factor (R1) | 0.066 |

| wR-factor (wR2) | 0.173 |

Note: The data presented is for Methyl 6-propyl-9H-carbazole-3-carboxylate as a proxy for Methyl Carbazole-3-Carboxylate.[1]

Molecular Geometry

The molecular structure of carbazole derivatives is characterized by a tricyclic system consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring. The planarity of this ring system and the orientation of the substituent groups are key determinants of the molecule's chemical and physical properties. Table 2 summarizes selected bond lengths and angles for a representative carbazole structure, providing insight into the molecular geometry.

Table 2: Selected Bond Lengths and Angles for a Representative Carbazole Derivative

| Bond | Length (Å) | Angle | Degree (°) |

| C-N | 1.37 - 1.39 | C-N-C | 108 - 110 |

| C-C (aromatic) | 1.36 - 1.41 | C-C-C (benzene) | 118 - 121 |

| C-C (pyrrole) | 1.38 - 1.42 | N-C-C | 107 - 109 |

| C=O | 1.20 - 1.22 | O-C-O | 123 - 126 |

| C-O | 1.33 - 1.35 |

Note: These are typical bond lengths and angles for carbazole derivatives and may vary slightly for the specific compound.

Experimental Protocols

The determination of the crystal structure of carbazole derivatives involves a series of precise experimental procedures. The following sections outline the typical methodologies for synthesis, crystal growth, and X-ray diffraction data collection.

Synthesis of Methyl Carbazole-3-Carboxylate Derivatives

A common synthetic route to methyl carbazole-3-carboxylate and its derivatives involves a multi-step process. A representative synthesis workflow is illustrated in the diagram below.[1]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

-

Solvent Selection : A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, or mixtures with water.

-

Solution Preparation : A saturated solution of the methyl carbazole-3-carboxylate derivative is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.

-

Crystallization : The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks allows for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data are collected using a single-crystal X-ray diffractometer. The general workflow for data collection and structure refinement is outlined below.

A suitable single crystal is mounted on the goniometer head of the diffractometer.[2][3][4] Data is typically collected at a controlled temperature, often 100 K or 298 K, using MoKα radiation.[2][3][4][5] The collected diffraction data are then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².[2][3][4]

Conclusion

This technical guide has provided a summary of the crystal structure analysis of a methyl carbazole-3-carboxylate derivative, serving as a valuable reference for the parent compound. The provided tables of crystallographic data and molecular geometry, along with the detailed experimental protocols and workflow diagrams, offer a comprehensive overview for researchers in the fields of chemistry and drug development. The methodologies described are standard practices in small molecule crystallography and can be adapted for the study of other carbazole-based compounds.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Carbazole-3-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Methyl Carbazole-3-Carboxylate in organic solvents. Given the limited publicly available quantitative data for this specific compound, this guide focuses on providing detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings. Understanding the solubility and stability of Methyl Carbazole-3-Carboxylate is essential for its application in drug discovery, formulation development, and various chemical processes.

Solubility of Methyl Carbazole-3-Carboxylate

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences its formulation, purification, and bioavailability. Currently, specific quantitative solubility data for Methyl Carbazole-3-Carboxylate in a wide range of organic solvents is not extensively reported in the literature. However, one available data point indicates its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Known Solubility of Methyl Carbazole-3-Carboxylate

| Solvent | Solubility | Concentration (mM) | Method | Notes |

| DMSO | 125 mg/mL[1] | 554.96[1] | Not Specified | Requires sonication; hygroscopic nature of DMSO can impact solubility[1]. |

Researchers can expand this dataset by employing standardized solubility determination methods.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Methyl Carbazole-3-Carboxylate to a known volume of the selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid collecting any solid particles, it is recommended to use a syringe filter (e.g., 0.22 µm PTFE filter).

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of Methyl Carbazole-3-Carboxylate in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of Methyl Carbazole-3-Carboxylate to accurately determine the concentration of the analyte in the sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

References

Measuring the Fluorescence Quantum Yield of Methyl Carbazole-3-Carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of Methyl Carbazole-3-Carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the photophysical characterization of carbazole (B46965) derivatives.

Introduction

Methyl Carbazole-3-Carboxylate is a heterocyclic organic compound belonging to the carbazole family. Carbazole derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties, including high quantum yields.[1] The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Accurate determination of ΦF is essential for applications such as the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.

This guide will focus on the relative method for determining the fluorescence quantum yield, a widely used technique that compares the fluorescence intensity of a sample to that of a well-characterized standard with a known quantum yield.[2][3]

Principles of Relative Quantum Yield Measurement

The relative method for measuring fluorescence quantum yield is based on the principle that if a standard and a sample absorb the same number of photons at a specific excitation wavelength under identical experimental conditions, their integrated fluorescence intensities will be proportional to their respective quantum yields.

The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX²/ ηST²)

Where:

-

ΦST is the fluorescence quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

To minimize errors, it is advisable to use the same solvent for both the sample and the standard, in which case the refractive index term (ηX²/ ηST²) cancels out.[2]

Experimental Protocol

This section details the experimental procedure for determining the fluorescence quantum yield of Methyl Carbazole-3-Carboxylate using the relative method with 9,10-diphenylanthracene (B110198) as a standard.

Materials and Instrumentation

-

Sample: Methyl Carbazole-3-Carboxylate

-

Standard: 9,10-diphenylanthracene (ΦF = 0.90 in cyclohexane)[1]

-

Solvent: Spectroscopic grade cyclohexane (B81311)

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solution Preparation

-

Stock Solutions: Prepare stock solutions of Methyl Carbazole-3-Carboxylate and 9,10-diphenylanthracene in cyclohexane at a concentration of 1 x 10-5 M.

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with concentrations ranging from 1 x 10-7 M to 1 x 10-6 M. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

Absorbance Measurements

-

Record the UV-Vis absorption spectra of all prepared solutions, including a solvent blank.

-

Determine the absorbance of each solution at the chosen excitation wavelength (e.g., 340 nm).[1]

Fluorescence Measurements

-

Set the excitation wavelength on the spectrofluorometer to 340 nm.

-

Record the fluorescence emission spectra for all solutions, ensuring that the entire emission band is captured.

-

Measure the fluorescence spectrum of a solvent blank and subtract it from the sample and standard spectra.

Data Analysis

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.

-

Linear Regression: Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin. The slope of each line corresponds to the gradient (Grad) in the quantum yield equation.

-

Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of Methyl Carbazole-3-Carboxylate using the equation provided in Section 2.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data that would be obtained from the experimental protocol described above.

Table 1: Absorbance and Integrated Fluorescence Intensity Data for 9,10-diphenylanthracene (Standard)

| Concentration (M) | Absorbance at 340 nm | Integrated Fluorescence Intensity (a.u.) |

| 1.0 x 10-7 | 0.011 | 150,000 |

| 2.5 x 10-7 | 0.027 | 375,000 |

| 5.0 x 10-7 | 0.054 | 750,000 |

| 7.5 x 10-7 | 0.081 | 1,125,000 |

| 1.0 x 10-6 | 0.108 | 1,500,000 |

Table 2: Absorbance and Integrated Fluorescence Intensity Data for Methyl Carbazole-3-Carboxylate (Sample)

| Concentration (M) | Absorbance at 340 nm | Integrated Fluorescence Intensity (a.u.) |

| 1.0 x 10-7 | 0.015 | 180,000 |

| 2.5 x 10-7 | 0.038 | 450,000 |

| 5.0 x 10-7 | 0.075 | 900,000 |

| 7.5 x 10-7 | 0.113 | 1,350,000 |

| 1.0 x 10-6 | 0.150 | 1,800,000 |

Table 3: Calculated Quantum Yield of Methyl Carbazole-3-Carboxylate

| Parameter | Standard (9,10-diphenylanthracene) | Sample (Methyl Carbazole-3-Carboxylate) |

| Gradient (Grad) | 1.39 x 107 | 1.20 x 107 |

| Quantum Yield (ΦF) | 0.90 (known) | 0.78 (calculated) |

Visualizations

The following diagrams illustrate the experimental workflow for the relative quantum yield measurement.

Caption: Experimental workflow for relative quantum yield measurement.

Caption: Flowchart illustrating the data analysis process.

Conclusion

This technical guide has outlined a detailed protocol for the determination of the fluorescence quantum yield of Methyl Carbazole-3-Carboxylate using the relative method. By following the described procedures and employing careful experimental techniques, researchers can obtain reliable and accurate quantum yield values. This information is crucial for advancing the development of novel fluorescent materials and their applications in various scientific and technological fields. The principles and methodologies presented here are broadly applicable to the photophysical characterization of a wide range of fluorescent molecules.

References

Biological Activity Screening of Novel Methyl Carbazole-3-Carboxylate Derivatives: A Technical Guide

Introduction

Carbazole (B46965), a nitrogen-containing tricyclic aromatic heterocycle, serves as a foundational scaffold in numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of the carbazole nucleus have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] The unique electronic properties and rigid planar structure of the carbazole ring system allow for diverse functionalization, making it a privileged scaffold in drug discovery. This guide focuses on the screening of novel Methyl Carbazole-3-Carboxylate derivatives, providing a technical overview of experimental protocols, data interpretation, and the underlying mechanisms of action for researchers and drug development professionals.

Section 1: General Synthesis and Screening Workflow

The journey from initial concept to a potential lead compound involves a multi-step process encompassing synthesis, purification, and comprehensive biological evaluation. The initial synthesis of methyl carbazole-3-carboxylate derivatives is typically followed by purification and rigorous characterization to confirm the structure and purity of the novel compounds.[4][5] Subsequently, these compounds undergo a battery of biological activity screens to identify their therapeutic potential.

References

- 1. Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signali… [ouci.dntb.gov.ua]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

Unveiling the Electronic Landscape: A Theoretical Exploration of Methyl Carbazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations of the electronic structure of Methyl Carbazole-3-Carboxylate, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. By leveraging computational chemistry, we can elucidate the molecule's electronic properties, offering insights into its reactivity, stability, and potential interactions, which are crucial for drug design and development.

Introduction to Methyl Carbazole-3-Carboxylate

Carbazole (B46965) and its derivatives are a class of aromatic heterocyclic compounds known for their unique electronic and photophysical properties, as well as their presence in numerous natural products and pharmaceuticals.[1][2] Methyl Carbazole-3-Carboxylate, a naturally occurring carbazole alkaloid, is of particular interest due to its structural features that suggest potential biological activity.[3] Understanding its electronic structure is fundamental to predicting its behavior in biological systems and for the rational design of novel therapeutic agents.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic properties of molecules with a high degree of accuracy.[4][5] These methods allow for the determination of key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in understanding charge transfer interactions within the molecule and with its biological targets.[6][7]

Theoretical Methodology

The electronic properties of Methyl Carbazole-3-Carboxylate can be effectively investigated using computational chemistry, primarily through Density Functional Theory (DFT). This section outlines a typical theoretical protocol for such a study.

Computational Details

The geometry of the Methyl Carbazole-3-Carboxylate molecule is first optimized in the ground state without any symmetry constraints. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-31G*.[8][9] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Following geometry optimization, single-point energy calculations are carried out to determine the electronic properties. Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra.[8] To simulate a more realistic biological environment, these calculations can be performed implicitly using a solvent model, such as the Polarizable Continuum Model (PCM).

The general workflow for such a computational study is illustrated in the diagram below.

Calculated Electronic Properties

The electronic properties of Methyl Carbazole-3-Carboxylate, as determined by DFT calculations, provide valuable insights into its chemical behavior. The table below summarizes key quantitative data that would be expected from such a study, based on typical values for similar carbazole derivatives.

| Parameter | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. | -5.8 to -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. | -1.8 to -2.2 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and stability.[5] | 3.8 to 4.2 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 3.0 Debye |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.0 to 6.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 1.5 to 2.0 eV |

Note: These values are representative and would be precisely determined in a dedicated computational study of Methyl Carbazole-3-Carboxylate.

The distribution of the HOMO and LUMO orbitals is crucial for understanding the regions of the molecule involved in electron donation and acceptance, respectively. In many carbazole derivatives, the HOMO is typically localized over the carbazole ring system, while the LUMO may be distributed over the entire molecule, including the carboxylate group.

The energy levels of the frontier molecular orbitals can be visualized as follows:

Experimental Protocols for Validation

Theoretical calculations are most powerful when validated by experimental data. This section details common experimental protocols used to characterize the electronic properties of carbazole derivatives.

Synthesis of Methyl Carbazole-3-Carboxylate

A common route for the synthesis of carbazole-3-carboxylates involves the Fischer indole (B1671886) synthesis or transition metal-catalyzed cyclization reactions. A representative synthetic protocol is as follows:

-

Starting Materials: Appropriate substituted anilines and cyclohexanone (B45756) derivatives.

-

Reaction: The starting materials are reacted in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures.

-

Work-up: The reaction mixture is cooled and neutralized, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired carbazole ester.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[10][11]

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol (B145695) or dichloromethane). The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule and can be compared with the results from TD-DFT calculations.[4]

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated experimentally using established empirical equations. The experiment is typically performed in a three-electrode cell containing a solution of the compound in an appropriate solvent with a supporting electrolyte.

Conclusion

The theoretical investigation of the electronic structure of Methyl Carbazole-3-Carboxylate provides a powerful framework for understanding its intrinsic properties. By employing DFT calculations, we can obtain quantitative data on key electronic descriptors that govern its reactivity and potential as a pharmacophore. The combination of these computational insights with experimental validation offers a robust approach for the rational design of novel carbazole-based compounds for drug development and other advanced applications. This guide serves as a foundational resource for researchers and scientists working in this exciting field.

References

- 1. growingscience.com [growingscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scholarena.com [scholarena.com]

- 5. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for Methyl Carbazole-3-Carboxylate in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl Carbazole-3-Carboxylate and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). The following sections detail the role of carbazole-based materials, their photophysical properties, and step-by-step procedures for device fabrication via both solution-processing and vacuum thermal evaporation techniques.

Introduction to Carbazole (B46965) Derivatives in OLEDs

Carbazole derivatives are a critically important class of materials in the field of organic electronics, particularly in the development of high-performance OLEDs. Their widespread use stems from a unique combination of advantageous properties:

-

Excellent Hole Transporting Properties: The electron-rich carbazole core facilitates efficient transport of positive charge carriers (holes), which is essential for balanced charge recombination within the emissive layer of an OLED.[1][2]

-

High Thermal Stability: The rigid and planar structure of the carbazole moiety contributes to good thermal stability, a crucial factor for the longevity and reliability of OLED devices.[1]

-

Tunable Photophysical Properties: The carbazole scaffold can be readily functionalized at various positions, allowing for precise tuning of its electronic and optical properties. This molecular engineering enables the development of materials for different roles within the OLED, including as host materials for phosphorescent emitters, fluorescent emitters, and materials for Thermally Activated Delayed Fluorescence (TADF).[3][4]

-

Amorphous Film-Forming Capabilities: Many carbazole derivatives form stable amorphous films, which is beneficial for creating uniform and defect-free layers in OLEDs, thereby improving device performance and lifetime.[1]

Methyl Carbazole-3-Carboxylate, as a member of this family, is a promising candidate for use in OLEDs, likely serving as a host material or a component in a charge-transporting layer. Its properties can be further tailored through chemical modification.

Overview of OLED Device Architecture and Function

A typical OLED consists of a series of organic layers sandwiched between two electrodes. When a voltage is applied, electrons are injected from the cathode and holes from the anode. These charge carriers migrate towards each other and recombine within the emissive layer (EML) to form excitons. The radiative decay of these excitons produces light.

A common multilayer OLED structure is as follows:

-

Substrate: Typically glass or flexible plastic.

-

Anode: A transparent conductor, commonly Indium Tin Oxide (ITO), for hole injection.

-

Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

-

Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer. Carbazole derivatives are frequently used in this layer.[2]

-

Emissive Layer (EML): The layer where electron-hole recombination and light emission occur. This can be a single material or a host material doped with a guest emitter.

-

Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.

-

Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

-

Cathode: A low work function metal, such as aluminum (Al) or calcium (Ca), for electron injection.

Quantitative Data of Representative Carbazole-Based OLEDs

| Device Structure | Emitting Material/Host | Fabrication Method | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Emitted Color | Reference |

| ITO/PEDOT:PSS/CZ-1/LiF/Al | CZ-1 (Carbazole derivative) | Solution-Processed | 4130 | 19.3 | 8.6 | Greenish-Blue | [1] |

| ITO/PEDOT:PSS/CZ-2/LiF/Al | CZ-2 (Carbazole derivative) | Solution-Processed | 4104 | 20.2 | 9.5 | Greenish-Blue | [1] |

| ITO/TAPC/Compound 5:Ir(ppy)3/TPBi/LiF/Al | Compound 5 (Carbazole host) | Dry-Processed | >1000 | 61.0 | - | Green | [5] |

| ITO/PEDOT:PSS/Compound 5:Ir(ppy)3/TPBi/LiF/Al | Compound 5 (Carbazole host) | Wet-Processed | >100 | 27.0 | - | Green | [5] |

| ITO/CuI/P1:LRC-13/TPBI/Ca/Al | P1 (Carbazole polymer host) | Solution-Processed | 3600 | 11.5 | 4.2 | Blue | [6] |

| ITO/AQ1200/x-HTL/PCIC:Ir(mppy)3/B-EBL/BH:BD/TPBI/LiF/Al | PCIC (Indenocarbazole host) | Solution-Processed | >1000 | - | - | Green | [7] |

Experimental Protocols

The following are generalized protocols for the fabrication of OLEDs using carbazole-based materials like Methyl Carbazole-3-Carboxylate. These can be adapted based on the specific device architecture and available equipment.

Synthesis and Purification of Carbazole Derivatives

The synthesis of functionalized carbazole derivatives often involves standard organic chemistry reactions such as Suzuki or Buchwald-Hartwig coupling to attach various aryl or amino groups to the carbazole core.[8] A general synthetic route for a C-N coupled carbazole compound is described as follows:

Protocol: Synthesis of N-Arylcarbazole

-

Reaction Setup: In a round-bottom flask, combine carbazole, the desired aryl halide (e.g., fluorobenzonitrile), a base (e.g., potassium carbonate), and an organic solvent (e.g., DMSO or DMF).

-

Reaction Conditions: Reflux the mixture under a nitrogen atmosphere for 5-12 hours.[9]

-

Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure carbazole derivative.[9]

It is crucial to use high-purity materials for OLED fabrication, as impurities can act as charge traps or quenching sites, severely degrading device performance.

OLED Fabrication by Solution-Processing

Solution-processing techniques, such as spin-coating, are cost-effective methods for fabricating large-area OLEDs.

Protocol: Solution-Processed OLED Fabrication

-

Substrate Cleaning:

-

Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Hole Injection Layer (HIL) Deposition:

-

Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).

-

Spin-coat the PEDOT:PSS solution onto the ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds.

-

Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the carbazole derivative (e.g., Methyl Carbazole-3-Carboxylate, potentially as a host) and any guest emitter in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). The concentration will depend on the desired film thickness.

-

Spin-coat the EML solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired thickness (typically 40-80 nm).

-

Anneal the substrate at a suitable temperature (e.g., 80-100 °C) to remove the solvent.

-

-

Cathode Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

-

Deposit a thin layer of an electron injection material like lithium fluoride (B91410) (LiF) (0.5-1 nm).

-

Deposit a thicker layer of a metal cathode, such as aluminum (Al) (100-150 nm). The deposition rate should be carefully controlled.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

-

OLED Fabrication by Vacuum Thermal Evaporation (VTE)

VTE is the dominant method for the commercial production of high-performance small-molecule OLEDs, offering precise control over film thickness and purity.[10]

Protocol: Vacuum Thermal Evaporation OLED Fabrication

-

Substrate Cleaning: Follow the same procedure as for solution-processing (Step 1 in Protocol 4.2).

-

Organic Layer Deposition:

-

Place the cleaned ITO substrate in a high-vacuum thermal evaporator.

-

Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by heating the source materials in crucibles.

-

For the HTL, place Methyl Carbazole-3-Carboxylate powder in a crucible and heat it until it sublimes. The deposition rate and final thickness should be monitored using a quartz crystal microbalance. A typical thickness for the HTL is 20-60 nm.

-

If used as a host in the EML, co-evaporate the carbazole derivative with the guest emitter from separate sources. The doping concentration can be controlled by adjusting the relative deposition rates.

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit the EIL (e.g., LiF) and the metal cathode (e.g., Al) as described in the solution-processing protocol (Step 4 in Protocol 4.2).

-

-

Encapsulation: Encapsulate the device as described previously (Step 5 in Protocol 4.2).

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Workflow for OLED fabrication using solution-processing or VTE.

Caption: Energy level diagram of a typical multilayer OLED.

Conclusion

Methyl Carbazole-3-Carboxylate and its derivatives are versatile and high-performance materials for OLED applications. Their excellent charge transport properties, thermal stability, and tunable photophysics make them suitable for various roles within the device architecture. The provided protocols offer a foundation for the successful fabrication of OLEDs using these materials, with the potential for high efficiency and long operational lifetimes. Further optimization of device structures and material modifications can lead to even greater performance enhancements.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An indenocarbazole-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04855D [pubs.rsc.org]

- 8. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Methyl Carbazole-3-Carboxylate in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) and its derivatives are a significant class of heterocyclic aromatic compounds extensively utilized in the development of high-performance perovskite solar cells (PSCs). Their favorable electronic properties, high hole mobility, and excellent thermal and chemical stability make them ideal candidates for use as hole-transporting materials (HTMs). These materials play a crucial role in efficiently extracting and transporting positive charge carriers (holes) generated in the perovskite absorber layer, thereby enhancing the overall power conversion efficiency (PCE) and stability of the solar cell.

While a wide array of complex, multi-functionalized carbazole derivatives have been synthesized and successfully integrated into state-of-the-art PSCs, the direct application of the simpler precursor, Methyl Carbazole-3-Carboxylate, is not prominently featured in high-efficiency device literature. However, its foundational carbazole structure serves as a critical building block for more sophisticated and tailored HTMs. Understanding the synthesis and properties of Methyl Carbazole-3-Carboxylate is therefore fundamental for the rational design of novel carbazole-based materials for advanced photovoltaic applications.

These application notes provide an overview of the role of carbazole derivatives in PSCs, a detailed protocol for the synthesis of a functionalized carbazole-based HTM, and a comprehensive procedure for the fabrication and characterization of perovskite solar cells incorporating such materials.

Data Presentation: Performance of Carbazole-Based HTMs in Perovskite Solar Cells

To illustrate the efficacy of carbazole derivatives as HTMs in perovskite solar cells, the following table summarizes the performance parameters of devices employing various advanced carbazole-based materials. These serve as a benchmark for the development of new materials based on the carbazole scaffold.

| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| SGT-405 | 14.79 | Not Specified | Not Specified | Not Specified | [1][2] |

| EPC (undoped) | 13.11 | Not Specified | Not Specified | Not Specified | [3] |

| Br-2PACz | 19.51 | 0.81 | 32.1 | 0.75 | [4] |

| 2PACz | 18.44 | 0.80 | 31.1 | 0.74 | [4] |

| V1209, V1221, V1225 (isomers) | up to 18 | Not Specified | Not Specified | Not Specified | [5] |

| Me-4PACz | 20.7 | Not Specified | Not Specified | Not Specified | [6] |

| 3,6-Cbz-EDOT | 3.90 | Not Specified | 14.7 | Not Specified | [7] |

| 2,7-Cbz-EDOT | 4.47 | 0.81 | 16.5 | 0.33 | [7] |

| 2Cz-OMeDPA | ~20 | Not Specified | Not Specified | Not Specified | [8] |

| 3Cz-OMeDPA-OH | ~20 | Not Specified | Not Specified | Not Specified | [8] |

Experimental Protocols

I. Synthesis of a Functionalized Carbazole-Based Hole-Transporting Material

This protocol describes a general method for the synthesis of functionalized carbazole derivatives, which can be adapted from precursor molecules like Methyl Carbazole-3-Carboxylate through various organic reactions such as Buchwald-Hartwig amination.

Objective: To synthesize a carbazole derivative functionalized with electron-donating groups to enhance its hole-transporting properties.

Materials:

-

3,6-Dibromo-9-(2-ethylhexyl)carbazole (or a derivative of Methyl Carbazole-3-Carboxylate)

-

Aryl amine (e.g., 4-methoxyaniline)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., P(tBu)₃, XPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous toluene (B28343)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 3,6-dibromo-9-(2-ethylhexyl)carbazole (1 equivalent), the aryl amine (2.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.1 equivalents).

-

Addition of Reagents: Add the base (2.5 equivalents) and anhydrous toluene to the flask.

-

Reaction: Stir the mixture at reflux (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

- 1. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Thin-Film Deposition of Methyl Carbazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of high-quality thin films of Methyl Carbazole-3-Carboxylate, a promising material for applications in organic electronics. The protocols for spin coating and vacuum thermal evaporation are outlined below, offering flexibility for various research and development needs. While carbazole (B46965) derivatives are explored for their biological activity, the direct application of Methyl Carbazole-3-Carboxylate in thin-film drug delivery systems is an emerging area of research.

Material Properties

A summary of the known physical properties of Methyl Carbazole-3-Carboxylate is presented in Table 1. These properties are crucial for determining the optimal parameters for thin-film deposition.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | - |

| Molecular Weight | 225.24 g/mol | |

| Melting Point | 175 - 177 °C | - |

| Solubility | Soluble in DMSO. Expected to be soluble in chloroform, toluene, and chlorobenzene (B131634). | [1] |

Table 1: Physical Properties of Methyl Carbazole-3-Carboxylate.

Experimental Protocols

Two primary methods for the deposition of Methyl Carbazole-3-Carboxylate thin films are detailed below: Spin Coating for solution-based processing and Vacuum Thermal Evaporation for solvent-free deposition.

Protocol 1: Spin Coating

This method is suitable for rapidly producing uniform thin films from solution.

1. Solution Preparation:

-

Dissolve Methyl Carbazole-3-Carboxylate in a suitable organic solvent such as chloroform, toluene, or chlorobenzene to achieve a concentration in the range of 1-10 mg/mL.

-

Use a magnetic stirrer to ensure the solution is homogeneous. Gentle heating may be applied to aid dissolution.

-

Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

2. Substrate Preparation:

-

Clean the substrate (e.g., glass, silicon wafer, ITO-coated glass) by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrate with a stream of dry nitrogen gas.

-

Optional: For improved film adhesion and uniformity, treat the substrate with oxygen plasma for 5 minutes.

3. Deposition:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the surface.

-

Initiate the spin coating process. A two-step program is recommended for optimal film quality. The parameters in Table 2 can be used as a starting point.

| Step | Spin Speed (rpm) | Duration (s) | Purpose |

| 1 | 500 - 1000 | 10 | Spreading of the solution |

| 2 | 1000 - 4000 | 30 - 60 | Film thinning and solvent evaporation |

Table 2: Suggested Spin Coating Parameters. The final film thickness is inversely proportional to the square root of the spin speed in the second step.[2]

4. Post-Deposition Annealing:

-

Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox).

-

Anneal the film at a temperature of 100-120 °C for 10-15 minutes to remove residual solvent and improve film morphology.

-

Allow the substrate to cool to room temperature before further processing or characterization.

Protocol 2: Vacuum Thermal Evaporation

This technique is ideal for producing high-purity, solvent-free thin films in a high-vacuum environment.

1. System Preparation:

-

Place the Methyl Carbazole-3-Carboxylate powder in a suitable evaporation source, such as a quartz crucible or a tantalum boat, within a high-vacuum deposition chamber.

-

Mount the cleaned substrates in a holder above the evaporation source.

-

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

2. Deposition:

-

Gradually heat the evaporation source. The evaporation temperature for small organic molecules is typically below 500 °C.[3] Given the melting point of 175-177 °C, a starting source temperature in the range of 150-200 °C is recommended. Carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures often above 300-400 °C.

-

Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate for small organic molecules is 0.1-1 Å/s.

-

Continue the deposition until the desired film thickness is achieved.

3. Post-Deposition:

-

Allow the substrate to cool to room temperature before venting the chamber.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflows for the described thin-film deposition protocols.

Caption: Spin Coating Workflow.

Caption: Vacuum Thermal Evaporation Workflow.

Application in Organic Electronics

Carbazole derivatives are widely utilized in organic electronics due to their excellent hole-transporting properties, high thermal stability, and good film-forming capabilities.[4][5] Thin films of Methyl Carbazole-3-Carboxylate are expected to be suitable for use as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and as a component in the active layer of organic solar cells. The relationship between the material's molecular structure and its function in an organic electronic device is depicted below.

Caption: Device Architecture and Charge Carrier Pathway.

References

Application Notes and Protocols: Carbazole Derivatives in Hole Transport Layers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) and its derivatives are a critically important class of organic molecules utilized in the development of high-performance optoelectronic devices. Their electron-rich nature, excellent hole-transporting properties, and high thermal and chemical stability make them ideal candidates for hole transport layers (HTLs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). While a variety of carbazole compounds have been investigated, this document focuses on derivatives that have demonstrated significant success in forming self-assembled monolayer (SAM) HTLs, leading to substantial improvements in device efficiency and stability.

The specific compound, Methyl Carbazole-3-Carboxylate, is a naturally occurring carbazole alkaloid.[1][2][3] However, its application as a primary component in high-efficiency hole transport layers is not extensively documented in current literature. Instead, research has largely converged on functionalized carbazole derivatives, particularly those incorporating phosphonic acid anchoring groups. These molecules facilitate the formation of ultra-thin, uniform, and efficient SAM HTLs.

This document provides detailed application notes and protocols for two of the most prominent and effective carbazole-based SAM-forming molecules for HTLs: [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) and [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) .

Overview of Key Carbazole-Based HTL Materials